Home > Products > Screening Compounds P19531 > VEGF Receptor 2 Kinase Inhibitor I
VEGF Receptor 2 Kinase Inhibitor I - 15966-93-5

VEGF Receptor 2 Kinase Inhibitor I

Catalog Number: EVT-285170
CAS Number: 15966-93-5
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor I is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM). It has little or no effect against receptors for platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor (IC50 > 100 µM).
SU-5408, also known as VEGFR2 Kinase Inhibitor I, is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM).

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor that targets RAF kinase and vascular endothelial growth factor receptor 2 (VEGFR2). It is approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. []

Relevance: Sorafenib is structurally related to VEGF Receptor 2 Kinase Inhibitor I as both compounds target VEGFR2, indicating shared structural features within their respective chemical scaffolds that are critical for binding to and inhibiting VEGFR2. Both Sorafenib and VEGF Receptor 2 Kinase Inhibitor I belong to the chemical class of kinase inhibitors, specifically tyrosine kinase inhibitors. []

Semantic Scholar Reference:

SU1498

Compound Description: SU1498 is a potent and selective inhibitor of VEGFR2 tyrosine kinase activity. It is widely used as a tool compound in preclinical studies to investigate the role of VEGFR2 in various biological processes, including angiogenesis and tumor growth. [, , , , ]

Relevance: SU1498 and VEGF Receptor 2 Kinase Inhibitor I share a common target in VEGFR2 tyrosine kinase, indicating structural similarities within their scaffolds that allow them to bind to and inhibit this kinase. Both compounds belong to the chemical class of tyrosine kinase inhibitors. [, , , , ]

Semantic Scholar References: * * * * *

MAZ51

Compound Description: MAZ51 is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR3. It has demonstrated antitumor and antiangiogenic effects in preclinical models, particularly in prostate cancer. []

Relevance: Both MAZ51 and VEGF Receptor 2 Kinase Inhibitor I selectively target members of the vascular endothelial growth factor receptor (VEGFR) family. While MAZ51 focuses on VEGFR3, the shared target affinity suggests potential structural similarities, potentially in regions interacting with the kinase domains of these receptors. Both belong to the chemical class of tyrosine kinase inhibitors. []

Semantic Scholar Reference:

Classification

VEGF Receptor 2 Kinase Inhibitor I is classified as a type II kinase inhibitor. Type II inhibitors stabilize the inactive conformation of the kinase, allowing them to bind to an allosteric site adjacent to the ATP-binding pocket. This mechanism contrasts with type I inhibitors, which bind directly to the active site of the enzyme. The development of these inhibitors is crucial in cancer therapy due to their ability to impede tumor blood supply and growth.

Synthesis Analysis

The synthesis of VEGF Receptor 2 Kinase Inhibitor I typically involves multi-step organic reactions that include:

  1. Initial Design: Based on structure-activity relationship studies, various derivatives are synthesized to optimize potency and selectivity against VEGF receptor 2.
  2. Key Reactions: Common methods include:
    • Condensation reactions to form heterocyclic frameworks such as furo[2,3-d]pyrimidines or thieno[2,3-d]pyrimidines.
    • Substitution reactions to introduce functional groups that enhance binding affinity.
    • Coupling reactions to link various moieties that contribute to the pharmacophore.

For instance, one study reported synthesizing a series of furo[2,3-d]pyrimidine derivatives by reacting appropriate starting materials under specific conditions (temperature, solvent) optimized for yield and purity .

Molecular Structure Analysis

The molecular structure of VEGF Receptor 2 Kinase Inhibitor I is characterized by:

  • A flat heteroaromatic ring system, which is essential for occupying the ATP-binding region.
  • Functional groups such as amide or urea moieties, which form critical hydrogen bonds with residues within the DFG motif of the kinase.
  • A hydrophobic pocket that stabilizes the compound in its inactive conformation.

The crystal structures of these inhibitors often reveal interactions with key amino acids like Cys919 and Glu885, which are pivotal for their inhibitory action .

Chemical Reactions Analysis

Chemical reactions involving VEGF Receptor 2 Kinase Inhibitor I primarily focus on its interaction with the VEGF receptor:

  1. Binding Mechanism: The inhibitor binds to the inactive DFG-out conformation of VEGFR-2, preventing autophosphorylation and subsequent activation of downstream signaling pathways.
  2. Inhibition Assays: Various studies have demonstrated that these inhibitors exhibit potent inhibitory effects in vitro, with IC50 values often in the nanomolar range .

The chemical stability of these compounds under physiological conditions is also crucial for their efficacy as therapeutic agents.

Mechanism of Action

The mechanism of action for VEGF Receptor 2 Kinase Inhibitor I involves:

  • Competitive Inhibition: By binding to the allosteric site, it prevents ATP from accessing its binding site on the receptor.
  • Downstream Effects: This inhibition leads to reduced phosphorylation of specific tyrosine residues, thereby blocking pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which are essential for cell proliferation and survival .
  • Induction of Apoptosis: Some studies indicate that these inhibitors can also induce apoptosis in cancer cells by modulating cytokine levels and disrupting cell cycle progression .
Physical and Chemical Properties Analysis

VEGF Receptor 2 Kinase Inhibitor I exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents but may have limited solubility in aqueous environments.
  • Stability: The compound's stability can be influenced by pH and temperature; thus, storage conditions must be optimized.
  • Molecular Weight: Generally ranges between 300-500 g/mol depending on specific substitutions made during synthesis.

These properties significantly impact the pharmacokinetics and bioavailability of the compound when administered therapeutically.

Applications

VEGF Receptor 2 Kinase Inhibitor I has significant applications in:

Recent advancements continue to explore its potential in broader therapeutic contexts, including inflammatory diseases where angiogenesis plays a role .

Properties

CAS Number

15966-93-5

Product Name

VEGF Receptor 2 Kinase Inhibitor I

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N

SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Solubility

Soluble in DMSO

Synonyms

SU-5408; SU 5408; SU5408; VEGFR2 Kinase Inhibitor I

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.